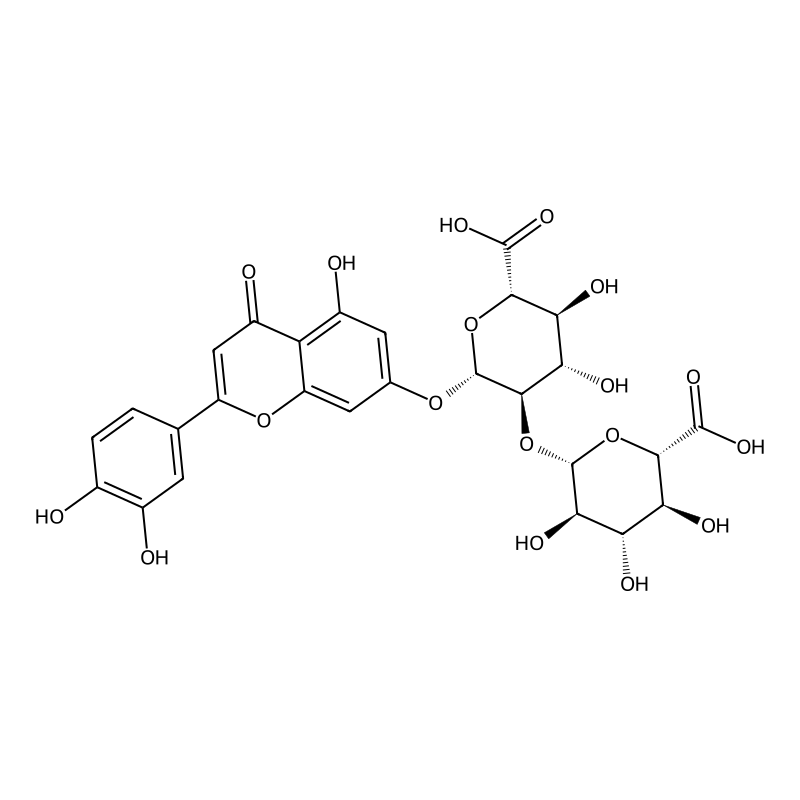

Luteolin 7-diglucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-inflammatory Properties

Potential Antioxidant Activity

Luteolin and its derivatives, including glycosides, have been shown to exhibit antioxidant activity in various studies. A review published in "Molecules" highlights the potential of luteolin for its antioxidant properties, suggesting its ability to scavenge free radicals and protect cells from oxidative stress []. While research specifically on luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is lacking, its classification as a luteolin glycoside suggests the potential for similar antioxidant activity.

Luteolin 7-diglucuronide is a flavonoid compound, specifically a glycosyloxyflavone, characterized by its complex structure, which includes two glucuronic acid moieties attached to the luteolin backbone. Its chemical formula is and it is known for its potential health benefits, including anti-inflammatory and antioxidant properties. This compound is commonly found in various plants, including Perilla frutescens and Cirsium japonicum, contributing to the medicinal properties attributed to these species .

The specific mechanism of action of lut-7-O-(2GlcA) remains unknown. However, as a derivative of luteolin, it might share some of its properties. Luteolin has been shown to possess antioxidant, anti-inflammatory, and potential anti-cancer properties []. However, further research is needed to determine if lut-7-O-(2GlcA) exhibits similar activities or has unique biological effects.

This reaction is crucial for the metabolism and bioavailability of luteolin 7-diglucuronide in biological systems .

Luteolin 7-diglucuronide exhibits a range of biological activities. Research indicates that it possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. It has also been shown to have antioxidant effects, helping to neutralize free radicals and reduce oxidative stress in cells. Additionally, studies suggest potential antidiabetic effects, as it may help regulate blood sugar levels by enhancing insulin sensitivity .

The synthesis of luteolin 7-diglucuronide can be achieved through enzymatic methods or chemical synthesis. The enzymatic approach typically involves using specific glycosyltransferases that facilitate the addition of glucuronic acid moieties to luteolin. Chemical synthesis may involve multi-step reactions starting from luteolin, where glucuronic acid derivatives are introduced through various coupling reactions under controlled conditions .

Luteolin 7-diglucuronide has several applications in the fields of nutrition, medicine, and cosmetics:

- Nutraceuticals: Due to its health-promoting properties, it is often included in dietary supplements aimed at reducing inflammation and oxidative stress.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting inflammatory diseases and metabolic disorders.

- Cosmetics: Its antioxidant properties are utilized in skincare products to combat skin aging and damage caused by environmental stressors .

Studies have demonstrated that luteolin 7-diglucuronide interacts with various biological pathways. It modulates signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, thereby reducing the expression of pro-inflammatory cytokines. Additionally, it has been shown to influence glucose metabolism pathways, suggesting its role in managing diabetes-related complications .

Luteolin 7-diglucuronide shares structural similarities with several other flavonoids and their glucuronides. Here are a few notable comparisons:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Luteolin | Flavone backbone without glucuronic acids | Strong antioxidant activity |

| Luteolin 7-glucuronide | One glucuronic acid moiety | Enhanced solubility compared to luteolin |

| Apigenin 7-O-glucuronide | Similar structure with different aglycone | Exhibits anti-inflammatory effects |

| Quercetin 3-O-glucuronide | Different hydroxylation pattern | Known for its cardiovascular benefits |

Luteolin 7-diglucuronide is unique due to its dual glucuronic acid attachments, which enhance its solubility and bioavailability compared to other flavonoids, potentially increasing its therapeutic efficacy .

Glucuronosyltransferase-Mediated Biogenesis

Luteolin 7-diglucuronide represents a critical intermediate in the biosynthetic pathway leading to the formation of complex flavonoid glucuronides [1]. The compound is characterized by its molecular formula C27H26O18 and molecular weight of 638.5 g/mol, consisting of luteolin conjugated with two glucuronic acid moieties [1]. This diglucuronide serves as both a metabolic product and a precursor for further glucuronidation reactions in various biological systems [9].

The biosynthesis of luteolin 7-diglucuronide involves the coordinated action of multiple uridine diphosphate glucuronosyltransferase enzymes that catalyze the sequential addition of glucuronic acid residues to the luteolin backbone [19] [20]. These enzymatic processes represent a fundamental mechanism for enhancing the water solubility and facilitating the cellular transport of flavonoid compounds [10].

UDP-Glucuronosyltransferase Isoform Specificity

The glucuronidation of luteolin and its derivatives demonstrates remarkable specificity among different uridine diphosphate glucuronosyltransferase isoforms [6] [7]. Human uridine diphosphate glucuronosyltransferase isoforms exhibit distinct regioselectivity patterns that determine the specific hydroxyl groups targeted for glucuronidation [12] [13].

Uridine diphosphate glucuronosyltransferase 1A1 demonstrates equal glucuronidation activity at the 3-position, 7-position, and 4'-position hydroxyl groups of flavonoids, showing no distinct regiospecificity [7]. In contrast, uridine diphosphate glucuronosyltransferase 1A3 exhibits dominant regiospecificity for the 7-position, while uridine diphosphate glucuronosyltransferase 1A7 shows dominant regiospecificity for the 3-position [7].

Uridine diphosphate glucuronosyltransferase 1A8 and uridine diphosphate glucuronosyltransferase 1A9 demonstrate moderate to weak preference for glucuronidating the 3-position over the 7-position, depending on the substrate concentration and molecular structure [7]. These isoforms preferentially glucuronidate only the 3-position and 7-position positions of flavonoid substrates [7].

Table 1: Kinetic Parameters of Human UDP-Glucuronosyltransferase Isoforms

| UGT Isoform | Substrate | Km (μM) | Vmax (pmol/min/mg) | CLint (ml/min/mg) | Regioselectivity |

|---|---|---|---|---|---|

| UGT1A1 | Quercetin 3-O-glucuronide | ≤1 | >3000 | >6 | 3,7-OH equal |

| UGT1A1 | Quercetin 7-O-glucuronide | ≤1 | >3000 | >6 | 3,7-OH equal |

| UGT1A3 | Quercetin 7-O-glucuronide | ≤1 | >3000 | >6 | 7-OH preferred |

| UGT1A3 | Quercetin 3-O-glucuronide | ≤1 | >3000 | >6 | 3-OH preferred |

| UGT1A7 | Quercetin 3-O-glucuronide | ≤1 | >3000 | >6 | 3-OH dominant |

| UGT1A8 | Quercetin 3-O-glucuronide | ≤1 | >3000 | >6 | 3-OH preferred |

| UGT1A9 | Quercetin 3-O-glucuronide | ≤1 | >3000 | >6 | 3-OH preferred |

| UGT1A9 | Entacapone | 1-5 | 2495-3035 | 179-1248 | N/A |

| UGT1A10 | Quercetin 3-O-glucuronide | ≤1 | >3000 | >6 | 3-OH preferred |

| UGT2B7 | Zidovudine | 323-794 | 356-527 | 0.45-1.6 | N/A |

The formation of diglucuronides follows a time-dependent process that is highly isoform-specific [8]. Uridine diphosphate glucuronosyltransferase 1A1 preferentially generates diglucuronide products, whereas uridine diphosphate glucuronosyltransferase 1A6 and uridine diphosphate glucuronosyltransferase 1A9 share a preference for monoglucuronide production [8]. The production of luteolin 3',7-diglucuronide follows a sequential time-dependent process with the decrease of luteolin 3'-glucuronide, indicating that diglucuronides are produced from monoglucuronide precursors [8].

Sequential Glucuronidation Mechanisms

The biosynthesis of luteolin 7-diglucuronide in plant systems, particularly in rye (Secale cereale), involves a strictly sequential mechanism catalyzed by three specific enzymes [19] [20] [21]. This sequential pathway represents one of the most well-characterized examples of multi-step glucuronidation in plant metabolism [24].

The first step involves uridine diphosphate glucuronate:luteolin 7-O-glucuronosyltransferase, which catalyzes the initial glucuronidation of luteolin at the 7-position to form luteolin 7-O-glucuronide [21]. This enzyme exhibits a molecular weight of 34 kilodaltons, an optimal pH of 6.5, and a temperature optimum of 50 degrees Celsius [21].

The second step is catalyzed by uridine diphosphate glucuronate:luteolin 7-O-glucuronide-glucuronosyltransferase, which adds a second glucuronic acid residue to form luteolin 7-O-diglucuronide [21] [24]. This enzyme possesses a molecular weight of 37 kilodaltons, dual pH optima at 6.5 and 8.5, and a temperature optimum of 52 degrees Celsius [21].

Table 2: Sequential Glucuronidation Mechanisms in Rye (Secale cereale)

| Step | Enzyme | EC Number | Substrate | Product | Molecular Weight (kDa) | pH Optimum | Temperature Optimum (°C) |

|---|---|---|---|---|---|---|---|

| Step 1 | UDP-glucuronate:luteolin 7-O-glucuronosyltransferase (LGT) | EC 2.4.1.189 | Luteolin | Luteolin 7-O-glucuronide | 34 | 6.5 | 50 |

| Step 2 | UDP-glucuronate:luteolin 7-O-glucuronide-glucuronosyltransferase (LMT) | EC 2.4.1.190 | Luteolin 7-O-glucuronide | Luteolin 7-O-diglucuronide | 37 | 6.5 and 8.5 | 52 |

| Step 3 | UDP-glucuronate:luteolin 7-O-diglucuronide-4'-O-glucuronosyltransferase (LDT) | EC 2.4.1.191 | Luteolin 7-O-diglucuronide | Luteolin 7-O-triglucuronide | 29 | 7.0 | 40 |

The third step, catalyzed by uridine diphosphate glucuronate:luteolin 7-O-diglucuronide 4'-O-glucuronosyltransferase, converts luteolin 7-diglucuronide to luteolin triglucuronide [9] [21]. This final enzyme has a molecular weight of 29 kilodaltons, an optimal pH of 7.0, and a temperature optimum of 40 degrees Celsius [21].

Each enzyme in this sequential pathway demonstrates high specificity for its natural substrate and exhibits distinct kinetic properties [21]. The reactions catalyzed by these enzymes are irreversible under standard assay conditions, ensuring the unidirectional flow of the biosynthetic pathway [21].

Compartmentalization of Biosynthetic Machinery

Cytosolic vs. Endomembrane System Localization

The biosynthetic machinery responsible for luteolin 7-diglucuronide formation exhibits distinct compartmentalization patterns that vary between plant and mammalian systems [19] [15]. In plant cells, the sequential glucuronidation pathway demonstrates a unique spatial organization that facilitates efficient metabolite flow [19].

In rye mesophyll cells, the first two enzymatic steps of luteolin glucuronidation occur in the cytosolic compartment [19]. Uridine diphosphate glucuronate:luteolin 7-O-glucuronosyltransferase and uridine diphosphate glucuronate:luteolin 7-O-glucuronide-glucuronosyltransferase activities could not be detected in appreciable amounts within the vacuolar fraction, indicating their predominantly cytosolic localization [19].

The third enzyme, uridine diphosphate glucuronate:luteolin 7-O-diglucuronide 4'-O-glucuronosyltransferase, exhibits a different localization pattern with approximately 70% of its activity found in the vacuolar fraction [19]. This compartmentalization suggests that the final glucuronidation step occurs within the vacuole, facilitating the storage of the resulting triglucuronide product [19].

In mammalian systems, uridine diphosphate glucuronosyltransferases are predominantly localized to the endoplasmic reticulum and nuclear membranes as type I transmembrane glycoproteins [15] [27]. These enzymes contain regions of membrane interaction in the amino-terminal half of the lumenal domain in addition to the carboxyl-terminal transmembrane domain [15].

Table 3: Compartmentalization of Biosynthetic Machinery

| Cellular Component | Enzyme/Process | Activity Percentage | Function |

|---|---|---|---|

| Cytosol | LGT (Step 1) | ~100% | Initial glucuronidation |

| Cytosol | LMT (Step 2) | ~100% | Second glucuronidation |

| Vacuole | LDT (Step 3) | ~70% | Final glucuronidation |

| Apoplast | β-Glucuronidase | ~90% | Deglucuronidation |

| Endoplasmic Reticulum | Human UGT1A1-UGT1A10 | Variable | Mammalian glucuronidation |

| Endoplasmic Reticulum | UDPGA Transport | Variable | Cofactor supply |

| Endoplasmic Reticulum | Glucuronide Formation | Variable | Conjugate synthesis |

The localization of uridine diphosphate glucuronosyltransferases to the endoplasmic reticulum is maintained through multiple mechanisms including static retention and retrieval mechanisms [15]. The stop transfer sequence and cytosolic dilysine motif contribute to the proper endoplasmic reticulum localization of these enzymes [15].

Transport Mechanisms for Precursor Mobilization

The successful biosynthesis of luteolin 7-diglucuronide requires efficient transport mechanisms for the mobilization of both substrate precursors and cofactors [28] [30]. The transport of uridine diphosphate glucuronic acid across cellular membranes represents a critical rate-limiting step in glucuronidation reactions [28] [30].

Uridine diphosphate glucuronic acid transport into the endoplasmic reticulum lumen occurs through carrier-mediated translocation mechanisms [28]. This transport process is time-dependent, temperature-dependent, saturable, selective, and capable of trans-stimulation [28]. The transport system can operate against concentration gradients, indicating an active transport mechanism [28].

The nucleotide sugar transporter family members serve as potential carriers for uridine diphosphate glucuronic acid transport [30]. Uridine diphosphate glucuronic acid-dependent transport has been characterized in rat liver microsomes and hepatoma cell lines, with transport activity requiring preloading with uridine diphosphate N-acetylglucosamine [30].

The solute carrier family 35 member B1 significantly contributes to the uptake of uridine diphosphate glucuronic acid into the endoplasmic reticulum for glucuronidation catalyzed by uridine diphosphate glucuronosyltransferases [26]. This transporter facilitates the delivery of the essential cofactor to the active sites of membrane-bound glucuronosyltransferases [26].

Transport mechanisms also exist for the mobilization of glucuronide products from their sites of synthesis [29] [33]. Glucuronide conjugates are transported by both adenosine triphosphate-dependent and membrane potential-dependent transport systems [29]. These transport processes ensure the efficient removal of glucuronide products from the endoplasmic reticulum lumen and their subsequent distribution to appropriate cellular compartments [16].